5,15-Bis(4-bromophenyl)porphyrin
Overview
Description
5,15-Bis(4-bromophenyl)porphyrin is a synthetic porphyrin derivative characterized by the presence of bromine atoms at the 4-position of the phenyl groups attached to the porphyrin core Porphyrins are a class of organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Bis(4-bromophenyl)porphyrin typically involves the condensation of pyrrole with 4-bromobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a porphyrinogen intermediate, which is subsequently oxidized to yield the desired porphyrin derivative. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5,15-Bis(4-bromophenyl)porphyrin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The porphyrin core can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as the Heck reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and olefins are typically used in Heck reactions.
Major Products
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation and Reduction: Products include oxidized or reduced forms of the porphyrin core.
Coupling Reactions: Products include extended porphyrin systems with new carbon-carbon bonds.
Scientific Research Applications
5,15-Bis(4-bromophenyl)porphyrin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex porphyrin derivatives and conjugated polymers.
Biology: Studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Investigated for its role in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of organic photovoltaic cells and sensors due to its electronic properties.
Mechanism of Action
The mechanism of action of 5,15-Bis(4-bromophenyl)porphyrin involves its ability to interact with light and generate reactive oxygen species. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce singlet oxygen, which can induce cell death in cancer cells. The porphyrin core can also interact with various biological targets, including proteins and nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 5,10,15,20-Tetrakis(4-bromophenyl)porphyrin
- 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin
Uniqueness
5,15-Bis(4-bromophenyl)porphyrin is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This makes it particularly suitable for applications requiring precise control over molecular interactions and reactivity.
Properties
IUPAC Name |
5,15-bis(4-bromophenyl)-21,22-dihydroporphyrin | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20Br2N4/c33-21-5-1-19(2-6-21)31-27-13-9-23(35-27)17-25-11-15-29(37-25)32(20-3-7-22(34)8-4-20)30-16-12-26(38-30)18-24-10-14-28(31)36-24/h1-18,35-36H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGGGFHYKDWYHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC=C(C=C7)Br)C=C4)N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20Br2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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